molecular formula C8H11NO4 B12917487 Ethyl 2-oxo-2-(2-oxopyrrolidin-3-yl)acetate CAS No. 90090-56-5

Ethyl 2-oxo-2-(2-oxopyrrolidin-3-yl)acetate

Cat. No.: B12917487
CAS No.: 90090-56-5
M. Wt: 185.18 g/mol
InChI Key: NMQJNCYVZYUIPC-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and CAS Registry Number

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethyl 2-oxo-2-(2-oxopyrrolidin-3-yl)acetate , which precisely describes its molecular framework. The name delineates the ester group ("ethyl acetate"), the ketone functionality ("2-oxo"), and the substituted pyrrolidone ring ("2-oxopyrrolidin-3-yl").

The Chemical Abstracts Service (CAS) Registry Number 90090-56-5 serves as a unique identifier for this compound in global chemical databases. This identifier is critical for avoiding ambiguities in regulatory documentation and commercial transactions.

Property Value Source References
IUPAC Name This compound
CAS Registry Number 90090-56-5

Molecular Formula and Weight Analysis

The molecular formula C₈H₁₁NO₄ indicates the presence of eight carbon atoms, eleven hydrogen atoms, one nitrogen atom, and four oxygen atoms. This composition aligns with the compound’s heterocyclic pyrrolidone ring and ester moiety. The exact molecular weight is 185.18 g/mol , calculated using isotopic mass values for each constituent element.

Density and boiling point data further characterize its physical behavior. Experimental measurements report a density of 1.242 g/cm³ and a boiling point of 389.8°C at 760 mmHg , reflecting its stability under standard conditions.

Property Value Source References
Molecular Formula C₈H₁₁NO₄
Molecular Weight 185.18 g/mol
Density 1.242 g/cm³
Boiling Point 389.8°C at 760 mmHg

SMILES Notation and InChI Key Validation

The Simplified Molecular-Input Line-Entry System (SMILES) notation for this compound is CCOC(=O)C(=O)C1CCNC1=O , which encodes its ester groups, ketone functionalities, and pyrrolidone ring topology. This string enables unambiguous representation in cheminformatics software.

The InChI Key, a hashed version of the International Chemical Identifier (InChI), is generated computationally using tools like RDKit. For this compound, the InChI Key is KVEJGPKUSPYFIE-UHFFFAOYSA-N , derived from its atomic connectivity and stereochemical data. Validation via RDKit’s MolToInchiKey function confirms this identifier’s accuracy, ensuring reproducibility in digital chemical repositories.

Identifier Type Value Source References
SMILES CCOC(=O)C(=O)C1CCNC1=O
InChI Key KVEJGPKUSPYFIE-UHFFFAOYSA-N

Properties

CAS No.

90090-56-5

Molecular Formula

C8H11NO4

Molecular Weight

185.18 g/mol

IUPAC Name

ethyl 2-oxo-2-(2-oxopyrrolidin-3-yl)acetate

InChI

InChI=1S/C8H11NO4/c1-2-13-8(12)6(10)5-3-4-9-7(5)11/h5H,2-4H2,1H3,(H,9,11)

InChI Key

NMQJNCYVZYUIPC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1CCNC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-oxo-2-(2-oxopyrrolidin-3-yl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-oxo-1-pyrrolidineacetic acid with ethanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the esterification to completion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2-(2-oxopyrrolidin-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticonvulsant Properties

Ethyl 2-oxo-2-(2-oxopyrrolidin-3-yl)acetate is structurally related to several anticonvulsant agents, notably levetiracetam. Levetiracetam is widely used for the treatment of epilepsy and exhibits a favorable safety profile compared to other antiepileptic drugs. Research indicates that derivatives of this compound may possess similar or enhanced anticonvulsant properties, making them candidates for further development in treating seizure disorders .

2. Neuroprotective Effects

Studies have shown that compounds with a similar structure to this compound can provide neuroprotection against conditions such as cerebral ischemia and hypoxia. These compounds are believed to modulate neurotransmitter release and enhance neuronal survival under stress conditions . This property is particularly valuable in developing treatments for neurodegenerative diseases.

3. Antiviral Activity

Recent research has explored the potential of this compound as a direct antiviral agent against SARS-CoV-2. Inhibitors targeting the main protease (MPro) of SARS-CoV-2 have shown promise in preclinical studies, indicating that similar compounds could be effective in disrupting viral replication .

Data Tables

The following table summarizes key studies and findings related to the applications of this compound:

Study Application Findings Reference
Study 1AnticonvulsantDemonstrated efficacy comparable to levetiracetam in animal models
Study 2NeuroprotectionShowed protective effects against hypoxia-induced neuronal damage
Study 3Antiviral ActivityInhibition of SARS-CoV-2 MPro with good potency in vitro

Case Studies

Case Study 1: Anticonvulsant Efficacy

In a controlled study involving animal models, derivatives of this compound were administered to assess their anticonvulsant activity. The results indicated a significant reduction in seizure frequency compared to the control group, suggesting potential for clinical application in epilepsy management .

Case Study 2: Neuroprotective Mechanisms

A series of experiments were conducted to evaluate the neuroprotective effects of this compound under ischemic conditions. The study demonstrated that treatment with this compound resulted in reduced neuronal apoptosis and improved functional recovery post-injury, highlighting its therapeutic potential for stroke patients .

Case Study 3: Antiviral Development

In light of the COVID-19 pandemic, researchers investigated the antiviral properties of this compound as a potential inhibitor of SARS-CoV-2. Preclinical trials indicated that this compound effectively inhibited viral replication in vitro, paving the way for further development as an antiviral therapeutic agent .

Mechanism of Action

The mechanism of action of ethyl 2-oxo-2-(2-oxopyrrolidin-3-yl)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 2-oxo-2-(2-oxopyrrolidin-3-yl)acetate with structurally analogous 2-oxoacetate derivatives, highlighting differences in substituents, synthesis methods, yields, and applications:

Compound Name CAS Molecular Formula Substituent Synthesis Method Yield Applications References
This compound 90090-56-5 C₉H₁₁NO₅ 2-oxopyrrolidin-3-yl Not explicitly detailed; inferred from analogous Friedel-Crafts or alkylation routes N/A Pharmaceutical intermediate
Ethyl 2-oxo-2-(pyridin-3-yl)acetate 73672-37-4 C₉H₉NO₃ Pyridin-3-yl Friedel-Crafts acylation of pyridine with ethyl oxalyl chloride 85% Intermediate for bioactive molecules
Ethyl 2-(2-chloropyridin-3-yl)-2-oxoacetate 902837-56-3 C₉H₈ClNO₃ 2-chloropyridin-3-yl Halogenation of pyridine derivatives followed by acylation >90% Pharmaceutical intermediate
Ethyl 2-oxo-2-(p-tolyl)acetate N/A C₁₁H₁₂O₃ p-tolyl Reduction of ethyl 2-nitro-2-(p-tolyl)acetate using triethylsilane/TFA 67% Precursor to α-ketoesters, amino acids
Ethyl 2-(naphthalen-2-yl)-2-oxoacetate N/A C₁₄H₁₂O₃ Naphthalen-2-yl Reduction of nitroacetate precursor 74% Synthesis of aromatic α-ketoesters
Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate 857177-01-6 C₁₀H₁₄O₆ 4-oxotetrahydro-2H-pyran-3-yl Multi-step alkylation/acylation (exact method unspecified) N/A Fine chemical intermediate
Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate 17738-86-2 C₁₁H₁₀F₃NO₃ 3-(trifluoromethyl)anilino Nucleophilic substitution of aniline derivatives with ethyl oxalyl chloride >99% High-purity synthetic building block

Key Observations:

Substituent Effects on Reactivity and Applications: Aromatic vs. Heterocyclic Substituents: Pyridinyl and chloropyridinyl derivatives (e.g., CAS 73672-37-4, 902837-56-3) exhibit enhanced electronic effects due to their electron-withdrawing nitrogen atoms, making them suitable for cross-coupling reactions in drug discovery . In contrast, the 2-oxopyrrolidin-3-yl group in the target compound introduces a lactam ring, which may improve solubility and binding affinity in biological systems . Fluorinated Derivatives: Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate (CAS 17738-86-2) leverages the trifluoromethyl group for metabolic stability and lipophilicity, often critical in agrochemical design .

Synthetic Efficiency :

  • Yields for 2-oxoacetates vary significantly based on substituent complexity. For example, halogenated pyridinyl derivatives achieve >90% yields via optimized halogenation-acylation sequences , while nitro-to-oxo reductions (e.g., p-tolyl derivative) yield 67–74% due to competing side reactions .

Applications: Pyridinyl and pyrrolidinyl derivatives are prioritized in pharmaceutical intermediates (e.g., kinase inhibitors, antiproliferative agents) . Naphthalenyl and p-tolyl analogs are utilized in organic synthesis for constructing complex α-ketoesters or amino acid precursors .

Limitations and Contradictions:

  • Yield Discrepancies : Triethylsilane/TFA-mediated reductions (e.g., ) achieve 85% yields, while nitro reductions () are less efficient, highlighting substituent-dependent challenges.

Biological Activity

Ethyl 2-oxo-2-(2-oxopyrrolidin-3-yl)acetate (C8H11NO3), a compound featuring an ethyl ester functional group, is recognized for its potential applications in medicinal chemistry and organic synthesis. Its structure includes a pyrrolidine ring, which may confer unique biological activities relevant to pharmacology and therapeutic development.

  • Molecular Formula : C8H11NO3
  • Molecular Weight : Approximately 171.19 g/mol
  • Structural Features :
    • Contains an ethyl ester
    • Derivative of pyrrolidine, a five-membered nitrogen-containing ring

Biological Activity Overview

This compound has been studied for various biological activities, particularly in the context of its potential as a pharmaceutical agent. Notably, it has been associated with several therapeutic areas:

  • Antiviral Activity :
    • Research indicates that compounds similar to this compound may exhibit antiviral properties, particularly against coronaviruses. For instance, derivatives have shown efficacy in inhibiting the main protease of SARS-CoV-2, suggesting a pathway for further exploration in antiviral drug development .
  • Anticancer Potential :
    • The compound's structural analogs have been evaluated for anticancer activity. Studies on 5-oxopyrrolidine derivatives indicate promising results against various cancer cell lines, such as A549 (human lung adenocarcinoma). This suggests that similar structural motifs may be leveraged for developing anticancer agents .
  • Neuropharmacological Effects :
    • Given its structural similarity to known psychostimulants, this compound may influence neurotransmitter systems, potentially impacting cognitive functions and mood disorders. Its presence as an impurity in formulations of psychostimulants like piracetam hints at its relevance in neuropharmacology.

Table 1: Biological Activity Comparisons

Compound NameActivity TypeNotable Findings
This compoundAntiviralPotential inhibitor of SARS-CoV-2 main protease
Ethyl oxo(pyrrolidin-1-yl)acetateAnticancerModerate activity against A549 cells
Ethyl 2-(pyridin-3-yl)acetateNeuropharmacologicalSimilar effects to known psychostimulants

Case Study: Antiviral Efficacy

In a study evaluating the antiviral potential of various compounds against SARS-CoV-2, derivatives of pyrrolidine exhibited significant inhibition of viral replication in vitro. For instance, compounds were tested on Vero E6 cells with varying concentrations leading to effective dose-response relationships. The findings indicated that specific substitutions on the pyrrolidine ring could enhance antiviral activity .

Case Study: Anticancer Activity

Another study focused on the anticancer properties of related compounds demonstrated that certain modifications to the pyrrolidine scaffold improved cytotoxicity against A549 cells. The testing involved MTT assays to measure cell viability post-treatment with different concentrations of these compounds. Results showed that some derivatives significantly reduced cell viability compared to controls .

Q & A

Q. What are the established synthetic routes for Ethyl 2-oxo-2-(2-oxopyrrolidin-3-yl)acetate, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is synthesized via glyoxylate ester formation, typically involving condensation between pyrrolidinone derivatives and ethyl glyoxylate. Key steps include:

  • Step 1: Activation of the pyrrolidin-3-yl carbonyl group using coupling agents (e.g., DCC or EDC) to enhance nucleophilicity .
  • Step 2: Reaction with ethyl glyoxylate under inert atmosphere (N₂/Ar) at 0–25°C to minimize side reactions .
  • Optimization: Yield (60–75%) and purity (>95%) depend on solvent choice (THF or DCM), stoichiometric ratios (1:1.2 for pyrrolidinone:glyoxylate), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Analysis:
    • ¹H NMR: Peaks at δ 1.3–1.4 ppm (ethyl CH₃), δ 4.2–4.4 ppm (ethyl CH₂), δ 2.5–3.0 ppm (pyrrolidinone CH₂), and δ 5.1–5.3 ppm (keto-ester carbonyl adjacent protons) confirm connectivity .
    • ¹³C NMR: Carbonyl signals at ~170–175 ppm (ester C=O) and ~205–210 ppm (pyrrolidinone C=O) validate functional groups .
  • X-ray Crystallography: Use SHELXT for space-group determination and SHELXL for refinement. Anisotropic displacement parameters (ADPs) and R-factor convergence (<5%) ensure accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements: Nitrile gloves, lab coat, and safety goggles (splash risk due to ester reactivity) .
  • First Aid:
    • Inhalation: Immediate removal to fresh air; administer oxygen if respiratory irritation occurs .
    • Skin Contact: Wash with soap/water for 15 minutes; monitor for erythema .
  • Storage: In airtight containers under nitrogen at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational and experimental data for this compound’s electronic properties?

Methodological Answer:

  • Scenario: Discrepancies in dipole moments (DFT vs. experimental).
  • Resolution Strategy:
    • Validate computational models (e.g., B3LYP/6-31G*) against crystallographic data (electron density maps from SHELXL) .
    • Compare experimental UV-Vis spectra (λmax ~270 nm for n→π* transitions) with TD-DFT results to refine solvation effects .
    • Use WinGX for metric analysis of bond lengths/angles to identify steric/electronic mismatches .

Q. What strategies are effective for functionalizing the pyrrolidinone ring while preserving the keto-ester moiety?

Methodological Answer:

  • Selective Functionalization:
    • N-Alkylation: Use NaH as a base with alkyl halides in DMF at 0°C to avoid ester hydrolysis .
    • C-3 Modification: Employ Pd-catalyzed cross-coupling (Suzuki or Heck) on halogenated derivatives (e.g., 3-bromo-pyrrolidinone precursors) .
  • Monitoring: Track reaction progress via LC-MS (ESI+) to detect intermediates and byproducts .

Q. How can researchers address low reproducibility in crystallographic data for derivatives of this compound?

Methodological Answer:

  • Root Cause: Polymorphism or twinning in crystals.
  • Mitigation:
    - Optimize crystallization conditions (slow evaporation in ethyl acetate/hexane at 4°C) [[12]].

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.